N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide

Description

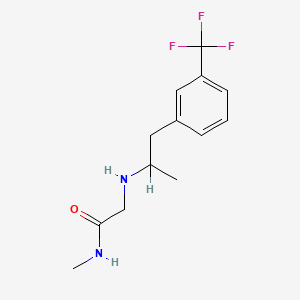

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide is a structurally complex acetamide derivative characterized by a trifluoromethyl-substituted phenethylamine moiety attached to an N-methylacetamide backbone. The compound’s structure features a trifluoromethyl group at the meta position of the phenyl ring, an alpha-methyl group on the phenethylamine chain, and an acetamide functional group with a methyl substituent on the nitrogen atom. This combination of electron-withdrawing (trifluoromethyl) and bulky (alpha-methyl) groups likely influences its physicochemical properties, such as solubility, metabolic stability, and receptor-binding affinity.

Properties

CAS No. |

47003-79-2 |

|---|---|

Molecular Formula |

C13H17F3N2O |

Molecular Weight |

274.28 g/mol |

IUPAC Name |

N-methyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |

InChI |

InChI=1S/C13H17F3N2O/c1-9(18-8-12(19)17-2)6-10-4-3-5-11(7-10)13(14,15)16/h3-5,7,9,18H,6,8H2,1-2H3,(H,17,19) |

InChI Key |

UEGNGZNKMMFHIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide typically involves multiple steps. One common method includes the reaction of alpha-methyl-m-trifluoromethylphenethylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenethylamine moiety can interact with various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Methyl-2-(alpha-methyl-m-trifluoromethylphenethylamino)acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, therapeutic/agricultural applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- Trifluoromethyl Groups : Present in both the target compound and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, this group enhances metabolic stability and lipophilicity, critical for antiviral agents .

- Thiazole vs. Benzothiazole : Pritelivir’s thiazole sulfonamide moiety improves target specificity for viral enzymes, whereas benzothiazole derivatives () may exhibit broader kinase inhibition .

Therapeutic vs. Agrochemical Applications: The target compound’s trifluoromethyl and phenethylamine groups align with antiviral agents (e.g., Pritelivir) but also share structural motifs with herbicides like alachlor (chloroacetamide core) .

Physicochemical Properties :

- Solubility : The target compound’s trifluoromethyl and alpha-methyl groups likely reduce aqueous solubility compared to Pritelivir, which incorporates a polar sulfonamide group .

- Steric Effects : The alpha-methyl group in the target compound may hinder binding to flat enzymatic pockets, unlike the planar benzothiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.